molecular formula C17H16N2O4S2 B2724613 ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate CAS No. 924861-21-2

ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate

Cat. No.: B2724613
CAS No.: 924861-21-2
M. Wt: 376.45
InChI Key: DXHWKZUCAJTAAT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate is a heterocyclic compound featuring a benzo[b][1,4]thiazine core fused with a thiophene-3-carboxylate ester via an acetamido linker. The benzo[b][1,4]thiazine moiety contains a ketone group at position 3, contributing to its planar, conjugated structure, while the thiophene ring is substituted with an ester group at position 3 and an acetamido group at position 2. This structural framework is associated with diverse biological activities, including antimicrobial and anti-inflammatory properties, as seen in related derivatives .

Properties

IUPAC Name

ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-2-23-17(22)10-7-8-24-16(10)19-14(20)9-13-15(21)18-11-5-3-4-6-12(11)25-13/h3-8,13H,2,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHWKZUCAJTAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[b][1,4]thiazine core : Known for its various pharmacological effects.
  • Thiophene ring : Often associated with anti-inflammatory and antimicrobial properties.
  • Acetamido group : Contributes to the compound's solubility and biological activity.

The molecular formula is C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 282.33 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:

  • Formation of the benzo[b][1,4]thiazine core through cyclization reactions.
  • Introduction of the acetamido group via acylation techniques.
  • Final esterification to yield the ethyl ester.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, IC50 values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents .
Cell LineIC50 (µM)Reference
MCF-75.67
HepG24.32

The mechanism by which this compound exerts its effects appears to involve:

  • Induction of Apoptosis : Studies indicate that the compound can trigger apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in MCF-7 cells, leading to inhibited proliferation .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • In Vitro Studies : this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

Study on Anticancer Properties

A recent study evaluated the efficacy of this compound in an in vivo model using xenograft tumor models. The results demonstrated a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy agents. The study concluded that the compound not only inhibited tumor growth but also improved survival rates among treated subjects .

Study on Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of the compound against clinical isolates of resistant strains. The findings indicated that it was effective in reducing bacterial counts significantly within a few hours of treatment, suggesting its potential as an alternative therapeutic agent for resistant infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate exhibit antimicrobial properties. A study demonstrated that derivatives of benzothiazine compounds have shown effectiveness against various bacterial strains, suggesting potential applications as antibiotics or antifungal agents .

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Research has identified that benzothiazine derivatives can inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic applications in treating metabolic disorders .

Application Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionTargeting specific metabolic enzymes

Pesticidal Activity

Compounds with similar structures to this compound have been explored for their pesticidal properties. Studies have shown that these compounds can act as effective insecticides or herbicides, providing a potential avenue for developing new agricultural chemicals .

Plant Growth Regulation

Research indicates that certain derivatives can influence plant growth and development. These compounds may act as growth regulators, enhancing crop yield and resistance to environmental stressors .

Agricultural Application Effect Reference
PesticidalEffective against pests
Plant growth regulationEnhances growth and stress resistance

Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers with desirable properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices may enhance material performance for various applications .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its unique chemical properties may facilitate the targeted delivery of therapeutic agents, improving efficacy while reducing side effects .

Materials Science Application Potential Use Reference
Polymer synthesisEnhancing material properties
NanotechnologyDrug delivery systems

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the benzo[b][1,4]thiazine, thiophene, or acetamido moieties. Key examples include:

Compound Name Substituents/Modifications Biological Activity/Properties Reference
Ethyl 4,5-dimethyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate - 4,5-Dimethyl (thiophene)
- 6-Trifluoromethyl (benzo[b][1,4]thiazine)
Enhanced metabolic stability due to electron-withdrawing CF₃ group; potential pharmaceutical intermediate
N-(tert-butyl)-2-(N-(4-fluorophenyl)-2-[3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-2-phenylacetamide - Bulky tert-butyl and fluorophenyl groups (amide side chain) Dual inhibition of Staphylococcus aureus; improved steric interactions with target enzymes
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - Tetrahydrobenzo[b]thiophene (saturated ring)
- 4-Hydroxyphenyl (amide)
Altered rigidity and solubility; potential antioxidant/anti-inflammatory applications

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the derivative from enhances metabolic stability by reducing oxidative degradation .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) improve target binding affinity, corroborated by QSAR studies showing para/meta bulky groups enhance antifungal activity .
Physicochemical Properties
  • Melting Points: Derivatives with polar groups (e.g., hydroxyl in ) show higher melting points (174–178°C) compared to nonpolar analogues .
  • Spectral Data :
    • NMR : The acetamido proton in the target compound resonates near δ 7.25–7.45 ppm (similar to ), while CF₃-substituted derivatives show distinct ¹⁹F NMR shifts .
    • IR : Strong carbonyl stretches (1774–1721 cm⁻¹) confirm ester and amide functionalities .

Q & A

Q. What are the optimized synthetic routes for preparing ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step process. First, cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole yields an intermediate with an active methylene group. Subsequent Knoevenagel condensation with substituted benzaldehydes in toluene (with piperidine and acetic acid as catalysts) generates the acrylamido-thiophene scaffold. Purification via recrystallization (e.g., ethanol) achieves yields of 72–94% .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • IR : Look for characteristic peaks at ~1700–1650 cm⁻¹ (C=O stretching from ester and amide groups) and ~2200 cm⁻¹ (C≡N if cyano intermediates are present) .
  • ¹H NMR : Key signals include δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and aromatic protons in δ 6.8–8.0 ppm. Amide protons (NH) appear as broad singlets near δ 10–12 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiophene and benzothiazine moieties .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319). Work in a fume hood due to respiratory toxicity risks (H335) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester or amide groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and guide structural modifications?

  • Methodological Answer :
  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Use DFT calculations (B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps) and reactive sites for derivatization .
  • Compare results with experimental SAR data from analogs, such as substituted acrylamido-thiophenes .

Q. What strategies resolve low yields in Knoevenagel condensations during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Replace piperidine with morpholine or DBU for improved regioselectivity .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Microwave Assistance : Reduce reaction time from 5–6 hours to <1 hour while maintaining yields >80% .

Q. How do substituents on the benzothiazine ring influence antioxidant activity?

  • Methodological Answer :
  • Introduce electron-donating groups (e.g., –OCH₃) to enhance radical scavenging (DPPH assay). Meta-substituted derivatives show higher activity than para-substituted analogs due to steric and electronic effects .
  • Correlate redox potentials (cyclic voltammetry) with substituent Hammett constants to quantify electronic contributions .

Q. What are the stability challenges of the thiophene-3-carboxylate ester under physiological conditions?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor ester degradation via HPLC. Half-life (t₁/₂) <24 hours suggests rapid hydrolysis to the carboxylic acid .
  • Prodrug Design : Replace ethyl ester with tert-butyl or pivaloyloxymethyl groups to enhance metabolic stability .

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